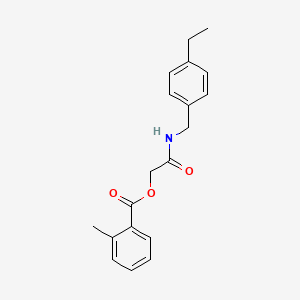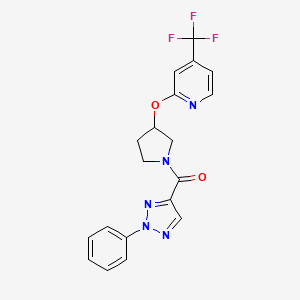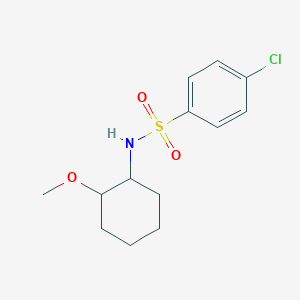
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through condensation reactions . For example, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported. This involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of pyrazole derivatives typically consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid” would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including condensation, reduction, and various substitution reactions . The exact reactions that “1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid” would depend on its specific structure. For example, a similar compound, “(1-Methyl-1H-pyrazol-5-yl)-boronic acid”, has a predicted boiling point of 323.0±34.0 °C and a predicted density of 1.23±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including the ones , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antifungal Activity
In addition to their antileishmanial and antimalarial activities, pyrazole-bearing compounds have also been studied for their antifungal properties .
Use in Organic Synthesis
Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .
Use in Medicine and Agriculture
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have been extensively studied for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Use in the Synthesis of Derivatives
The synthesis of pyrazole derivatives is an area of active research. Diverse methods for accessing the pyrazole moiety have been explored, spanning from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Molecular Docking Studies
Molecular docking studies have been conducted to justify the potent in vitro antipromastigote activity of certain pyrazole compounds . These studies can provide valuable insights into the interaction between these compounds and their target proteins, aiding in the design of more effective drugs .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-3-(2-methylpyrazol-3-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12-5-6(9(14)15)8(11-12)7-3-4-10-13(7)2/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNUNHURCXUPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1700336-62-4 |
Source


|
| Record name | 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[5-(furan-2-yl)-3-[(E)-2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)
![N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B2755697.png)
![tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2755699.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)
![2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2755706.png)




![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)
